molecular formula C7H5ClF2 B1591053 1-(Chloromethyl)-2,3-difluorobenzene CAS No. 446-57-1

1-(Chloromethyl)-2,3-difluorobenzene

Cat. No. B1591053
CAS RN: 446-57-1
M. Wt: 162.56 g/mol
InChI Key: OVUKQQRPTLPXTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct synthesis method available for “1-(Chloromethyl)-2,3-difluorobenzene”, there are methods for synthesizing similar compounds. For instance, a preparative method for the synthesis of 1-(chloromethyl)- and 1-(dichloromethyl)silatranes was developed based on the reactions of 1-chlorosilatrane with the binary P(NMe2)3–СHX3 system .

Scientific Research Applications

Synthesis of Hyper Cross-linked Polymers

  • Scientific Field: Polymer Chemistry
  • Application Summary: Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in recent years . They are synthesized by Friedel Craft reactions .
  • Methods of Application: The HCP material is synthesized by post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and crosslinking by external cross linkers . Hyper crosslinking introduces a large number of tiny pores into a polymer, resulting in a high surface area which increases its reactivity .
  • Results or Outcomes: HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .

Synthesis of Dye Pigment and Fluorescent Brightening Agent

  • Scientific Field: Organic Chemistry
  • Application Summary: Chloromethyl compounds are key materials for synthesizing dye pigments and fluorescent brightening agents . They are also employed in synthetic resin and medicine .
  • Methods of Application: Palladium-catalyzed nucleophilic dearomatization of chloromethyl derivatives produce ortho- or para-substituted carbocycles in satisfactory to excellent yields .
  • Results or Outcomes: The synthesized dye pigments and fluorescent brightening agents are used in various applications. The ortho- or para-substituted carbocycles produced have potential applications in various fields .

Design and Synthesis of Advanced Functional Materials

  • Scientific Field: Material Science
  • Application Summary: The design, synthesis, and utilization of advanced functional materials with a special porous architecture in the micro- and nanoscale range is an important subject in many scientific fields .
  • Methods of Application: Porous materials have undergone evolution from the inorganic skeleton of zeolites, activated carbon, silica, to hybrid metal–organic frameworks (MOFs), porous coordination .
  • Results or Outcomes: These materials have a wide range of applications such as gas storage, drug delivery, chromatographic separations, super capacitors, water treatment, and molecular separation .

Chloromethylation of Aromatic Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: Chloromethylation of aromatic compounds is a key process in organic chemistry .
  • Methods of Application: A flask is charged with ZnI2, chlorosulfonic acid, and CH2Cl2, followed by dropwise addition of dimethoxymethane at −10°C . After stirring the reaction mixture at −10°C for 30 min, the aromatic compound is added .
  • Results or Outcomes: This process is used in the synthesis of various organic compounds .

Synthesis of Pharmaceuticals

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
  • Methods of Application: The chloromethylation of aromatic compounds has been well documented in the literature . The oldest method for the synthesis of this class of compounds involves the chloromethylation of aromatic hydrocarbons with hydrochloric acid and either trioxane or paraformaldehyde in the absence of any catalyst .
  • Results or Outcomes: This process is used in the synthesis of various pharmaceutical compounds .

Synthesis of Special Chemicals

  • Scientific Field: Chemical Engineering
  • Application Summary: Chloromethyl substituted aromatic compounds are key intermediates in the synthesis of special chemicals .
  • Methods of Application: A flask is charged with 5 mol% of ZnI2, chlorosulfonic acid, and CH2Cl2, followed by dropwise addition of dimethoxymethane at −10°C . After stirring the reaction mixture at −10°C for 30 min, the aromatic compound is added .
  • Results or Outcomes: This process is used in the synthesis of various special chemicals .

Safety And Hazards

The safety data sheet for a similar compound, “1-(Chloromethyl)naphthalene”, indicates that it causes severe skin burns and eye damage, and is toxic if inhaled .

properties

IUPAC Name

1-(chloromethyl)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUKQQRPTLPXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578850
Record name 1-(Chloromethyl)-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2,3-difluorobenzene

CAS RN

446-57-1
Record name 1-(Chloromethyl)-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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